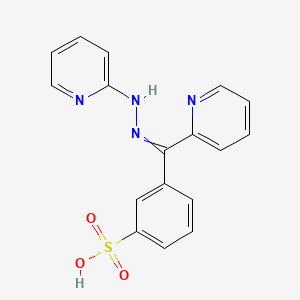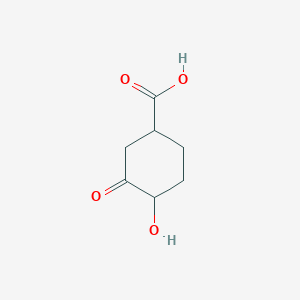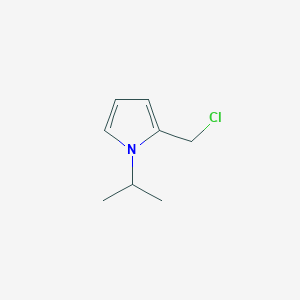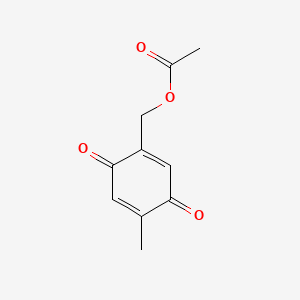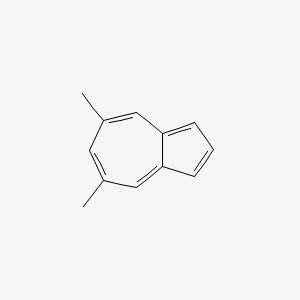
Azulene, 5,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene, 5,7-dimethyl- is an aromatic hydrocarbon with the molecular formula C12H12. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene exhibits a striking blue hue due to its unique electronic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azulene, 5,7-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, 2H-cyclohepta[b]furan-2-ones can be used as starting materials. These compounds undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for Azulene, 5,7-dimethyl- are not extensively documented, the general principles of azulene synthesis can be applied. Industrial production would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Azulene, 5,7-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to its aromatic nature, azulene derivatives can undergo electrophilic substitution reactions.
Cycloaddition: Azulenequinones can participate in thermal cycloaddition reactions with cyclic 4π systems, leading to the formation of cycloadducts.
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include olefins, active methylenes, enamines, and silyl enol ethers. Reaction conditions often involve specific catalysts and controlled temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various cycloadducts, while electrophilic substitution can introduce different substituents onto the azulene ring .
Applications De Recherche Scientifique
Azulene, 5,7-dimethyl- and its derivatives have found applications in several scientific fields:
Mécanisme D'action
The mechanism of action of azulene derivatives involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, azulene derivatives may exert their effects through photodynamic mechanisms, relying on light activation to produce reactive oxygen species that can target microbial cells .
Comparaison Avec Des Composés Similaires
Azulene, 5,7-dimethyl- can be compared with other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene skeleton but differ in their substituents and specific properties . For instance:
Guaiazulene: Known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil and used for its soothing effects.
These derivatives highlight the versatility of the azulene structure and its potential for various applications.
Propriétés
Numéro CAS |
56594-76-4 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5,7-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-10(2)8-12-5-3-4-11(12)7-9/h3-8H,1-2H3 |
Clé InChI |
UOMIRMOUTXPRSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC=CC2=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



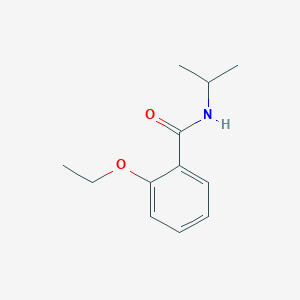
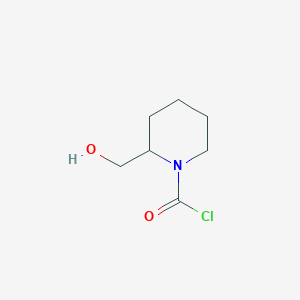



![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
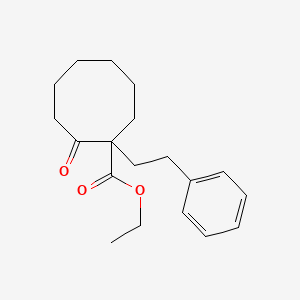
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
